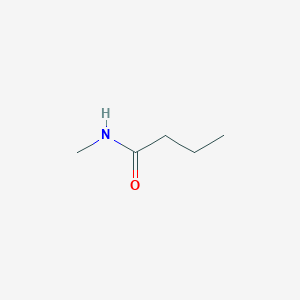

N-Methylbutyramide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLZXQIFCRIRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170398 | |

| Record name | Butanamide, N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17794-44-4 | |

| Record name | N-Methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17794-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017794444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbutanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAH76XQ8GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methylbutyramide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of N-Methylbutyramide (also known as N-methylbutanamide), a secondary amide with applications as a solvent and chemical intermediate.[1] The data herein is compiled for use in research, chemical synthesis, and formulation development.

Core Physical and Chemical Identifiers

This compound is characterized by a butyl group attached to a secondary amide functional group.[1] Its structure, containing both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a hydrophobic alkyl chain, dictates its physical behavior.[1]

| Identifier | Value | Reference |

| CAS Number | 17794-44-4 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₁NO | [1][2][3][4][5] |

| Molecular Weight | 101.15 g/mol | [1][2][3][5] |

| IUPAC Name | N-methylbutanamide | [3] |

| Synonyms | N-methylbutanamide, Butyramide, N-methyl- | [1][2] |

| SMILES | CCCC(=O)NC | [1][3] |

| InChI Key | OLLZXQIFCRIRMH-UHFFFAOYSA-N | [1][3][5] |

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental and industrial settings, such as reaction kinetics, purification processes, and formulation stability.

| Physical Property | Value | Conditions | Reference |

| Physical State | Colorless to pale yellow liquid | Ambient | [1] |

| Melting Point | 110-111 °C | [1][2] | |

| Boiling Point | 210.8 °C | at 760 mmHg | [1][2][4] |

| 120-123 °C | at 22 Torr | [1] | |

| Density | 0.864 g/cm³ | [1][2][4] | |

| Refractive Index (n_D) | 1.407 | 20°C | [1][2][4] |

| Vapor Pressure | 0.189 mmHg | at 25°C | [1][2][4] |

| Flash Point | 108.3 °C | [1][2][4] | |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] | |

| Hydrogen Bond Donor Count | 1 | [3] | |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Structure-Property Relationships

The molecular structure of this compound directly influences its macroscopic physical properties. The interplay between its functional groups and alkyl chain defines its polarity, volatility, and intermolecular forces.

Caption: Logical diagram illustrating how the structural features of this compound determine its intermolecular forces and resulting physical properties.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for key experiments.

1. Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated gently. As it boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature is recorded when it stabilizes during a steady rate of distillation (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.

-

The atmospheric pressure is recorded, as boiling point is pressure-dependent. The reported value of 210.8 °C corresponds to standard atmospheric pressure (760 mmHg).[2][4]

-

2. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature at which the substance transitions from a solid to a liquid.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital instrument), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of solid this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the melting point apparatus, adjacent to a calibrated thermometer.

-

The apparatus is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. The narrow range of 110-111 °C indicates a pure substance.[1][2]

-

3. Density Determination (Pycnometer Method)

-

Objective: To determine the mass per unit volume of the liquid.

-

Apparatus: Pycnometer (a glass flask with a precise, known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed again.

-

The temperature of the sample is recorded, as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

4. Refractive Index Measurement (Abbe Refractometer)

-

Objective: To measure the extent to which light is bent when it passes through the liquid sample. This is a characteristic property related to the substance's composition.

-

Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp), temperature-controlled water bath.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed, and the sample is allowed to equilibrate to a constant temperature (typically 20°C).

-

The light source is turned on, and the user looks through the eyepiece, adjusting the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

References

An In-depth Technical Guide to N-Methylbutyramide: Molecular Weight and Formula

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular weight and chemical formula of N-Methylbutyramide.

Molecular Composition and Weight

This compound is a chemical compound with the molecular formula C₅H₁₁NO.[1][2][3][4] Its molecular weight is a fundamental property, crucial for a wide range of experimental and theoretical applications, from reaction stoichiometry to dosage calculations in pharmaceutical research. The precise molecular weight is derived from the sum of the atomic weights of its constituent atoms.

The elemental composition and corresponding atomic weights are detailed in the table below. The molecular weight is calculated using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 101.149 |

Based on this, the molecular weight of this compound is approximately 101.15 g/mol .[1][3][5] More precise measurements have determined the molecular weight to be 101.1469 g/mol [1][4] and 101.14694 g/mol .[2]

Experimental Protocols

The determination of a compound's molecular weight and formula is a cornerstone of chemical analysis. The following outlines the general methodologies for key experiments used to ascertain these properties.

1. Mass Spectrometry for Molecular Weight Determination

-

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular weight determination, a "soft" ionization technique is often employed to minimize fragmentation and keep the molecule intact.

-

Methodology:

-

Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer.

-

Ionization: The sample is ionized, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods add a proton (H⁺) to the molecule, forming a pseudomolecular ion [M+H]⁺.

-

Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the [M+H]⁺ ion allows for the direct determination of the molecular weight.

-

2. Elemental Analysis for Molecular Formula Determination

-

Principle: Elemental analysis determines the percentage composition of a pure sample. By comparing the experimental percentages of carbon, hydrogen, nitrogen, and oxygen to the theoretical percentages calculated from potential chemical formulas, the correct molecular formula can be confirmed.

-

Methodology:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps that selectively absorb each gas.

-

Quantification: The amount of each absorbed gas is determined, from which the mass of carbon, hydrogen, and nitrogen in the original sample can be calculated. Oxygen content is often determined by difference.

-

Formula Calculation: The mass percentages of each element are used to determine the empirical formula. This, combined with the molecular weight from mass spectrometry, allows for the determination of the exact molecular formula.

-

Visualizations

The following diagrams illustrate the logical relationships in the determination of this compound's molecular properties.

References

An In-Depth Technical Guide to the Amide Functional Group in N-Methylbutyramide: A Model for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical agents and biomolecules. Its unique structural and electronic properties contribute significantly to molecular conformation, intermolecular interactions, and metabolic stability. N-Methylation of the amide nitrogen, as seen in N-Methylbutyramide, offers a subtle yet powerful modification to fine-tune these properties, making it an important strategy in drug design and development.[1][2] This technical guide provides an in-depth analysis of the amide functional group in this compound, treating it as a model system to understand the implications of N-alkylation in a pharmaceutical context. We will delve into its synthesis, spectroscopic characterization, and the conformational dynamics of its N-methyl amide bond, supported by detailed experimental protocols and data analysis. While this compound itself is not a therapeutic agent, its study provides invaluable insights for the rational design of novel drug candidates.

Core Concepts: The N-Methyl Amide Functional Group

The N-methyl amide group in this compound consists of a carbonyl group bonded to a nitrogen atom, which is in turn bonded to a methyl group and a butyryl group. This arrangement confers specific characteristics that are of high interest in drug design.

Key Physicochemical Properties:

-

Hydrogen Bonding: Unlike primary and secondary amides, the N-methyl group in this compound eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor. The carbonyl oxygen, however, remains a strong hydrogen bond acceptor. This modification can significantly alter a drug candidate's binding affinity to its target and its solubility profile.[3]

-

Conformational Isomerism: Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans isomers. The steric hindrance introduced by the N-methyl group influences the energy barrier to rotation and the preferred conformation, which can have a profound impact on biological activity.[4][5]

-

Metabolic Stability: N-methylation can protect the amide bond from enzymatic hydrolysis by peptidases, thereby increasing the metabolic stability and in vivo half-life of a drug.[1]

-

Solubility and Lipophilicity: The effect of N-methylation on solubility and lipophilicity is complex and context-dependent. While it removes a hydrogen bond donor, the overall change in polarity and molecular shape can lead to either increased or decreased solubility and lipophilicity.[3]

Synthesis of this compound

This compound can be synthesized through several standard amidation procedures. A common and efficient method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine.

Experimental Protocol: Synthesis from Butyryl Chloride and Methylamine

Objective: To synthesize this compound from butyryl chloride and methylamine.

Materials:

-

Butyryl chloride

-

Methylamine (40% solution in water or as a gas)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirring bar, dissolve methylamine (1.1 equivalents) in 50 mL of dichloromethane and cool the solution in an ice bath.

-

Slowly add butyryl chloride (1.0 equivalent) dropwise to the stirred methylamine solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 50 mL of 1 M NaOH solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M NaOH, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Logical Workflow for Synthesis:

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.

Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of this compound.

Materials and Instruments:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS (0 ppm).

Expected Results and Interpretation:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~0.9 | Triplet | 3H | -CH₃ (butyryl) |

| Protons | ~1.6 | Sextet | 2H | -CH₂- (butyryl, middle) |

| Protons | ~2.1 | Triplet | 2H | -CH₂-C=O (butyryl) |

| Protons | ~2.8 | Doublet | 3H | N-CH₃ |

| Protons | ~5.5 | Broad Singlet | 1H | N-H (present in the trans conformer) |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbon | ~13.8 | -CH₃ (butyryl) |

| Carbon | ~19.2 | -CH₂- (butyryl, middle) |

| Carbon | ~26.3 | N-CH₃ |

| Carbon | ~38.5 | -CH₂-C=O (butyryl) |

| Carbon | ~173.5 | C=O (amide carbonyl) |

Note: The presence of cis and trans conformers can lead to the observation of two sets of signals for the N-methyl and adjacent methylene protons, although at room temperature, these may be broadened or coalesced.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Objective: To obtain the FTIR spectrum of this compound and identify its characteristic vibrational bands.

Materials and Instruments:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar.

-

Place the mixture in a pellet-forming die and press it under high pressure to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Results and Interpretation:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (trans conformer) | 3300-3100 | Medium |

| C-H Stretch (alkyl) | 2960-2850 | Strong |

| C=O Stretch (Amide I band) | 1640-1680 | Strong |

| N-H Bend (Amide II band, trans) | 1510-1570 | Medium |

| C-N Stretch (Amide III band) | 1250-1300 | Medium |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.

Objective: To determine the purity and confirm the molecular weight of this compound.

Materials and Instruments:

-

This compound sample

-

A suitable solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Run a temperature program to separate the components of the sample. A typical program might start at 50 °C and ramp up to 250 °C.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and records the mass spectrum.

Expected Results and Interpretation:

-

Gas Chromatogram: A single major peak should be observed, indicating the purity of the sample. The retention time of this peak is characteristic of this compound under the given conditions.

-

Mass Spectrum: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 101, corresponding to the molecular weight of this compound (C₅H₁₁NO).[6] Common fragment ions would include those resulting from the loss of alkyl or acyl groups.

Conformational Analysis of the N-Methyl Amide Bond

The planarity of the amide bond due to resonance results in two possible conformations: cis and trans. The trans conformation, where the alkyl groups on the carbonyl carbon and the nitrogen are on opposite sides of the C-N bond, is generally more stable for secondary amides. However, for N-alkyl amides like this compound, the energy difference between the cis and trans isomers is smaller, and both conformers can be present in solution.[4][5]

The ratio of these conformers can be influenced by the solvent, temperature, and the steric and electronic nature of the substituents. The presence and ratio of these isomers can be studied using variable-temperature NMR spectroscopy. The ability of an N-methylated amide in a drug molecule to adopt a specific conformation can be critical for its binding to a biological target.

The N-Methyl Amide Group in Drug Development

The "magic methyl" effect, where the addition of a methyl group to a lead compound dramatically improves its pharmacological properties, is a well-known phenomenon in medicinal chemistry.[2] N-methylation of amides is a key example of this strategy.

Signaling Pathway Analogy:

While this compound does not have a known signaling pathway, we can illustrate a hypothetical interaction to understand the importance of the N-methyl amide group. Imagine a drug candidate with a secondary amide that binds to a receptor protein.

In this hypothetical scenario, the secondary amide forms a crucial hydrogen bond with the receptor, leading to its activation. N-methylation would prevent this hydrogen bond, potentially leading to a loss of activity. Conversely, if the binding pocket is hydrophobic, the N-methyl group could enhance binding through favorable van der Waals interactions. Furthermore, the conformational preference of the N-methyl amide might be a better fit for the receptor's active site. This illustrates the dual nature of N-methylation as a tool for either improving or diminishing biological activity, highlighting the need for careful structure-activity relationship (SAR) studies.

Conclusion

This compound serves as an excellent and simple model for understanding the multifaceted role of the N-methyl amide functional group in the context of drug design and development. Its synthesis and characterization are straightforward, allowing for a focused study of the properties imparted by N-methylation. The principles of hydrogen bonding, conformational isomerism, and metabolic stability, as explored through this model compound, are directly applicable to the optimization of lead compounds in the quest for safer and more effective medicines. This technical guide provides the foundational knowledge and experimental framework for researchers and scientists to further explore and harness the potential of the N-methyl amide group in their drug discovery endeavors.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Methylbutanamide | C5H11NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methylbutyramide Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of N-Methylbutyramide and its analogs, with a focus on their potential as histone deacetylase (HDAC) inhibitors. This compound, a simple short-chain fatty acid amide, belongs to a class of compounds known to exhibit HDAC inhibitory activity, a promising avenue for therapeutic intervention in oncology and other diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to support further research and development in this area.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule featuring a butyramide backbone with a methyl group substitution on the nitrogen atom. Short-chain fatty acids and their derivatives have garnered significant interest for their role in cellular processes, including gene expression regulation through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in chromatin remodeling and the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and other diseases, making them a validated target for therapeutic development. The structural simplicity of this compound makes it an attractive starting point for medicinal chemistry campaigns aimed at developing novel HDAC inhibitors with improved potency and selectivity.

Structure-Activity Relationship of Short-Chain Amide HDAC Inhibitors

-

Zinc-Binding Group (ZBG): This moiety chelates the zinc ion in the active site of the HDAC enzyme. For simple amides like this compound, the carbonyl oxygen can act as a weak zinc binder. More potent HDAC inhibitors often incorporate stronger ZBGs like hydroxamic acids.

-

Linker Region: This part of the molecule occupies the channel leading to the active site. Its length and flexibility are critical for optimal interaction. In this compound, the propyl chain serves as the linker.

-

Cap Group: This is typically a larger, often aromatic, group that interacts with the surface of the enzyme, contributing to potency and isoform selectivity. This compound itself lacks a distinct cap group.

To illustrate the principles of SAR in a related context, the following table summarizes the HDAC inhibitory and antiproliferative activities of a series of estratriene-based hydroxamic acid derivatives with varying alkoxy linker lengths. This serves as a representative example of how modifications to the linker region can significantly impact biological activity.

Table 1: Representative Structure-Activity Relationship Data for Estratriene-Based Hydroxamic Acid HDAC Inhibitors [1]

| Compound | Linker Length (n) | HDAC Inhibition (IC50, μM) | HeLa Antiproliferative Activity (IC50, μM) | SKOV-3 Antiproliferative Activity (IC50, μM) |

| CFT-2a | 2 | >100 | >100 | >100 |

| CFT-2b | 4 | 0.25 | 6.09 | 7.83 |

| CFT-2c | 6 | 0.52 | 12.35 | 15.67 |

| CEC-2a | 2 | >100 | >100 | >100 |

| CEC-2b | 4 | 0.21 | 7.21 | 8.36 |

| CEC-2c | 6 | 0.48 | 14.89 | 18.24 |

| SAHA | - | 0.31 | 3.12 | 4.25 |

Data is illustrative and represents a related class of HDAC inhibitors to demonstrate SAR principles.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to this compound and its N-substituted analogs involves the amidation of butyryl chloride or butanoic acid with the corresponding primary amine.

Scheme 1: General Synthesis of N-Alkylbutyramides

General Procedure:

-

Butyryl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

The desired primary amine (1.1 equivalents) is added dropwise to the stirred solution.

-

A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), is added to scavenge the HCl byproduct.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure N-alkylbutyramide.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol describes a common fluorometric assay to determine the in vitro inhibitory activity of compounds against HDAC enzymes.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs) or purified recombinant HDAC enzyme.

-

HDAC substrate (e.g., Fluor de Lys®-SIRT1, Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (e.g., Trichostatin A).

-

Test compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

-

In a 96-well plate, add the assay buffer, the HDAC substrate, and the test compound dilutions.

-

Initiate the reaction by adding the HeLa nuclear extract or purified HDAC enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

Experimental Workflow

Conclusion and Future Directions

This compound and its analogs represent a promising starting point for the development of novel histone deacetylase inhibitors. The foundational structure-activity relationships for HDAC inhibitors suggest that modifications to the N-alkyl substituent and the butyryl backbone could lead to significant improvements in potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a comprehensive quantitative SAR. This will involve exploring various N-substituents to act as "cap" groups and potentially modifying the butyryl chain to optimize linker length and rigidity. Furthermore, incorporating stronger zinc-binding groups in place of the amide carbonyl could dramatically enhance inhibitory activity. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the discovery of new and effective therapeutics based on the this compound scaffold.

References

The Biological Landscape of N-Methylbutyramide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylbutyramide and its derivatives represent a class of small molecules with potential for biological activity. However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the synthesis and biological evaluation of this compound derivatives. While the broader categories of N-methylated compounds and amide-containing molecules have been extensively studied for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors, anticonvulsants, and anti-inflammatory agents, specific data on this compound derivatives remains largely unpublished.

This technical guide provides a framework for understanding the potential biological activities of this compound derivatives by examining structurally related compounds. It outlines common synthetic strategies, details prevalent experimental protocols for biological evaluation, and presents generalized signaling pathways that are often modulated by bioactive amide-containing molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this understudied chemical space.

Synthesis of N-Methylated Amide Derivatives

The synthesis of N-methylated amide derivatives, including hypothetical this compound derivatives, typically involves standard amidation reactions. A general synthetic workflow is depicted below.

Caption: General workflow for the synthesis and evaluation of N-methylated amides.

Experimental Protocol: General Amidation Reaction

A common method for synthesizing this compound would involve the reaction of butyryl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, butyric acid can be coupled with methylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting crude product is then purified, typically by column chromatography, and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Biological Activities and Signaling Pathways

While specific data on this compound derivatives is lacking, the biological activities of other N-methylated amides and short-chain fatty acid derivatives suggest potential areas of investigation. These include anticancer, anti-inflammatory, and neurological effects.

Anticancer Activity and Histone Deacetylase (HDAC) Inhibition

Many small molecule amides have been investigated as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

Caption: Generalized pathway of HDAC inhibition leading to anticancer effects.

Experimental Protocol: In Vitro HDAC Inhibition Assay

The inhibitory activity of a compound against HDACs can be determined using commercially available kits. These assays typically involve incubating the test compound with a source of HDAC enzyme (e.g., nuclear extract from a cell line like HeLa) and a fluorogenic HDAC substrate. The fluorescence generated is proportional to the enzyme activity, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

Experimental Protocol: Cell Proliferation Assay

The antiproliferative effects of compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are seeded in 96-well plates, treated with varying concentrations of the test compound for a specified period (e.g., 72 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 value.

Anti-inflammatory Activity

Some amide-containing molecules exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling pathway.[2] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators.

Caption: Simplified NF-κB signaling pathway potentially modulated by anti-inflammatory amides.

Experimental Protocol: Measurement of Nitric Oxide Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a common in vitro model for inflammation. The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This is typically done using the Griess assay, which measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Neurological Activity

Derivatives of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, have been explored for their anticonvulsant properties.[3] It is conceivable that derivatives of short-chain fatty acids like butyric acid could interact with neurotransmitter systems.

Experimental Protocol: Anticonvulsant Screening

Initial anticonvulsant activity is often evaluated in rodent models. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two standard models used to identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively. Neurotoxicity is also assessed, for example, by the rotorod test, to determine if the anticonvulsant effects occur at doses that do not cause motor impairment.

Quantitative Data Summary

As stated, there is no specific quantitative data available in the reviewed literature for the biological activity of this compound derivatives. The following table provides a generalized template for how such data would be presented, using examples from related amide compounds.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Compound ID | Target | Assay | IC50 / EC50 (µM) | Cell Line / Model |

| NMB-001 | HDAC | In Vitro HDAC Inhibition | Data Not Available | HeLa Nuclear Extract |

| NMB-001 | Cancer Cell Proliferation | MTT Assay | Data Not Available | MCF-7 (Breast Cancer) |

| NMB-002 | Inflammation | Griess Assay (NO Production) | Data Not Available | RAW 264.7 (Macrophage) |

| NMB-003 | Seizure | Maximal Electroshock (MES) | Data Not Available | Mouse |

Conclusion and Future Directions

The field of this compound derivatives remains a largely unexplored area of medicinal chemistry. Based on the known biological activities of structurally related N-methylated and amide-containing compounds, this class of molecules holds potential for therapeutic applications in oncology, inflammation, and neurology. Future research should focus on the systematic synthesis of a library of this compound derivatives and their subsequent screening in a panel of relevant biological assays. Such studies are essential to elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols and generalized pathways outlined in this guide provide a strategic framework for initiating these investigations.

References

- 1. Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylbutyramide: A Comprehensive Technical Guide for Amide Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbutyramide, a simple secondary amide, serves as an invaluable model compound in the study of amide chemistry. Its straightforward structure, exhibiting the core functionalities of the amide bond, provides a fundamental platform for investigating principles that are broadly applicable to more complex systems such as peptides, proteins, and various pharmaceutical agents. This technical guide offers an in-depth exploration of this compound, presenting its chemical and physical properties, detailed experimental protocols for its synthesis and hydrolysis, and analyses of its spectroscopic characteristics. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their scientific investigations.

Chemical and Physical Properties

This compound, also known as N-methylbutanamide, possesses a molecular formula of C₅H₁₁NO and a molecular weight of 101.15 g/mol .[1] Its chemical structure consists of a butyryl group attached to a methylated amine. Key identifiers for this compound are provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17794-44-4 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | N-methylbutanamide[1] |

| SMILES | CCCC(=O)NC |

| InChI | InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)[1] |

The physical properties of this compound are summarized in Table 2. Its relatively high boiling point is indicative of the presence of intermolecular hydrogen bonding, a key feature of secondary amides that influences their physical state and solubility.

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Liquid |

| Melting Point | -26.0 °C |

| Boiling Point | 210.8 °C at 760 mmHg |

| Density | 0.913 g/cm³ |

| Refractive Index | 1.437 |

| Flash Point | 108.3 °C |

| Vapor Pressure | 0.189 mmHg at 25 °C |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound involves the reaction of butanoyl chloride with methylamine. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis from Butanoyl Chloride and Methylamine

Materials:

-

Butanoyl chloride

-

Methylamine (40% solution in water)

-

Diethyl ether

-

Sodium hydroxide (10% aqueous solution)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methylamine in diethyl ether.

-

Slowly add butanoyl chloride dropwise to the stirred methylamine solution. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Hydrolysis of this compound

The hydrolysis of the amide bond in this compound can be achieved under both acidic and basic conditions, yielding butanoic acid and methylamine or its corresponding salt.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (10% aqueous solution)

-

Reflux apparatus

-

Litmus paper

Procedure:

-

Place this compound and 10% aqueous sodium hydroxide solution in a round-bottom flask.

-

Heat the mixture under reflux for 1-2 hours.

-

During the reaction, test the vapors produced with moist red litmus paper. The evolution of a gas that turns the litmus paper blue indicates the formation of methylamine.

-

After the reaction is complete, cool the mixture. The resulting solution will contain sodium butanoate and unreacted sodium hydroxide.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Hydrochloric acid (10% aqueous solution)

-

Reflux apparatus

Procedure:

-

Place this compound and 10% aqueous hydrochloric acid in a round-bottom flask.

-

Heat the mixture under reflux for several hours.

-

After the reaction is complete, cool the mixture. The resulting solution will contain butanoic acid and methylammonium chloride.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the characterization of this compound and for studying the nuances of its amide bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.6 | br s | 1H | N-H |

| ~2.8 | d | 3H | N-CH₃ |

| ~2.1 | t | 2H | -CH₂-C=O |

| ~1.6 | sextet | 2H | -CH₂-CH₂-C=O |

| ~0.9 | t | 3H | CH₃-CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within this compound.

Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O |

| ~38 | -CH₂-C=O |

| ~26 | N-CH₃ |

| ~19 | -CH₂-CH₂-C=O |

| ~13 | CH₃-CH₂- |

FTIR Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Table 5: FTIR Spectral Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 (broad) | N-H stretch |

| ~2960, ~2870 | C-H stretch (aliphatic) |

| ~1640 (strong) | C=O stretch (Amide I band) |

| ~1550 | N-H bend (Amide II band) |

Visualizations

Synthesis Workflow

The multi-step synthesis of this compound from 1-bromopropane provides a clear experimental workflow that can be visualized.

Caption: Multi-step synthesis of this compound.

Amide Hydrolysis Mechanisms

This compound serves as an excellent model to illustrate the mechanisms of both acid- and base-catalyzed amide hydrolysis.

Acid-Catalyzed Hydrolysis

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Base-Catalyzed Hydrolysis

Caption: Mechanism of base-catalyzed amide hydrolysis.

Conclusion

This compound stands as a cornerstone model compound for the elucidation of fundamental principles in amide chemistry. Its well-defined properties, straightforward synthesis, and predictable reactivity in hydrolysis make it an ideal substrate for both educational and research purposes. The detailed protocols and spectroscopic data provided in this guide are intended to facilitate its use in studies ranging from basic reaction mechanisms to more complex investigations of intermolecular forces and their influence on the properties of amide-containing molecules. For professionals in drug development, a thorough understanding of the behavior of simple amides like this compound is essential for predicting the stability, reactivity, and biological interactions of more complex pharmaceutical compounds.

References

Methodological & Application

Synthesis of N-Methylbutyramide from Butanoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbutyramide is a secondary amide that serves as a valuable building block in organic synthesis and holds potential in various applications, including pharmaceutical research and as a specialty solvent. Its synthesis from the reaction of butanoyl chloride with methylamine is a straightforward and efficient method, exemplifying the classic nucleophilic acyl substitution reaction. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound.

Applications

This compound and related N-alkylamides are of significant interest in the field of drug discovery and development. The N-methyl amide moiety is a common structural motif found in a wide range of biologically active compounds and pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, metabolic stability, and binding affinity to biological targets.

Specific applications of this compound and analogous structures include:

-

Pharmaceutical Intermediates: As a versatile building block, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic activities. The amide bond is a fundamental component of peptides and proteins, making small amide molecules like this compound relevant in peptidomimetic and other medicinal chemistry research.

-

Solvent Properties: Due to its polarity and hydrogen-bonding capabilities, this compound can be employed as a solvent for various chemical reactions, particularly those involving polar substrates.

-

Drug Formulation: The physicochemical properties of N-methylamides can be exploited in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients (APIs).

Chemical Reaction Pathway

The synthesis of this compound from butanoyl chloride and methylamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, such as triethylamine or an excess of methylamine, is typically used to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound from butanoyl chloride.

Materials:

-

Butanoyl chloride

-

Methylamine (40% solution in water or as a gas)

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of methylamine in the chosen solvent. If using a methylamine solution, it can be diluted further with the reaction solvent. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Butanoyl Chloride: Dissolve butanoyl chloride in the reaction solvent and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred methylamine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours.

-

Workup:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| Butanoyl Chloride | 1.0 eq | |

| Methylamine | 2.0-2.2 eq | Excess used to act as a base and drive the reaction to completion. |

| Solvent | Dichloromethane | Other aprotic solvents like diethyl ether or THF can also be used.[1] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp | Initial cooling is necessary to control the exothermic reaction.[1] |

| Reaction Time | 1-3 hours | |

| Product | ||

| Theoretical Yield | Calculated based on butanoyl chloride as the limiting reagent. | |

| Purification | ||

| Method | Extraction, Distillation | Column chromatography can be used for higher purity. |

Note: The exact yield will depend on the specific reaction conditions, scale, and purification method employed. Researchers should optimize these parameters for their specific needs.

Safety Precautions

-

Butanoyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methylamine is a flammable and corrosive gas or solution with a strong odor. Handle it in a fume hood and wear appropriate PPE.

-

The reaction is exothermic and should be cooled appropriately, especially during the addition of butanoyl chloride.

By following these detailed protocols and safety guidelines, researchers can efficiently synthesize this compound for their specific research and development needs.

References

Application Notes and Protocols for the Direct Synthesis of N-Methylbutyramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbutyramide is a valuable building block in organic synthesis and pharmaceutical research. Traditional methods for its synthesis often involve multi-step procedures with the use of hazardous reagents. Direct amidation of carboxylic acids with amines represents a more atom-economical and environmentally friendly approach. This document provides detailed protocols for the direct synthesis of this compound from butyric acid and methylamine using common and efficient catalytic and stoichiometric methods. The protocols are designed to be readily applicable in a research and development setting.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of this compound via different direct amidation protocols. The yields are representative of what can be expected for the amidation of simple aliphatic carboxylic acids with primary amines based on literature precedents for analogous reactions.

| Protocol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1. Boric Acid Catalyzed Amidation | Boric Acid (B(OH)₃) | Toluene | 110 (reflux) | 16-24 | 85-95 |

| 2. HATU-Mediated Coupling | HATU/DIPEA | DMF | 25 (RT) | 1-4 | 90-98 |

| 3. Silicon-Based Reagent | Tetramethylorthosilicate (TMOS) | Neat | 120 | 24 | 80-90 |

Characterization Data for this compound

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 5.5-6.0 (br s, 1H, NH), 2.80 (d, J=4.8 Hz, 3H, N-CH₃), 2.15 (t, J=7.5 Hz, 2H, -CH₂CO-), 1.66 (sext, J=7.4 Hz, 2H, -CH₂CH₂CO-), 0.94 (t, J=7.4 Hz, 3H, -CH₃). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 173.5 (C=O), 38.6 (-CH₂CO-), 26.2 (N-CH₃), 19.2 (-CH₂CH₂CO-), 13.7 (-CH₃).[1] |

| IR | (neat, cm⁻¹) ν: 3300 (N-H stretch), 2960, 2930, 2870 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).[2] |

| MS (EI) | m/z (%): 101 (M⁺), 86, 72, 59, 44. |

Experimental Protocols

Protocol 1: Boric Acid Catalyzed Direct Amidation

This protocol is adapted from a general procedure for boric acid-catalyzed amidation and is noted for its use of an inexpensive and environmentally benign catalyst.[3]

Materials:

-

Butyric acid

-

Methylamine (as a solution in THF or as hydrochloride salt with a base)

-

Boric acid (B(OH)₃)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add butyric acid (1.0 eq), boric acid (0.05 eq), and toluene.

-

Add methylamine (1.05 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing for 16-24 hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: HATU-Mediated Direct Amide Coupling

This method utilizes a common peptide coupling reagent, HATU, for a rapid and high-yielding amidation at room temperature.[4][5][6]

Materials:

-

Butyric acid

-

Methylamine hydrochloride

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve butyric acid (1.0 eq) in DMF.

-

Add methylamine hydrochloride (1.1 eq) to the solution.

-

Add HATU (1.1 eq) to the mixture.

-

Cool the flask in an ice bath and add DIPEA (2.5 eq) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: General experimental workflow for the direct amidation synthesis of this compound.

Caption: Proposed catalytic cycle for the direct amidation of a carboxylic acid and an amine using boric acid.

References

- 1. spectrabase.com [spectrabase.com]

- 2. N-Methylbutanamide | C5H11NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Laboratory-Scale Synthesis of N-Methylbutyramide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of N-Methylbutyramide, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the acylation of methylamine with butanoyl chloride and the direct coupling of butyric acid with methylamine using carbodiimide coupling agents. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and detailed characterization of the final product.

Introduction

This compound is a secondary amide with applications as a versatile building block in the synthesis of more complex molecules, particularly those containing amide functionalities. Its synthesis is a fundamental transformation in organic chemistry, and establishing reliable and well-characterized laboratory-scale procedures is crucial for researchers in various fields, including drug discovery and development. This application note details two robust methods for its preparation, offering flexibility based on available starting materials and desired reaction conditions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-methylbutanamide | [1] |

| CAS Number | 17794-44-4 | [1][2] |

| Molecular Formula | C5H11NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1] |

| Boiling Point | 210.8 °C at 760 mmHg | [2] |

| Density | 0.864 g/cm³ | [2] |

| Refractive Index | 1.407 | [2] |

Synthetic Protocols

Two common and effective methods for the synthesis of this compound are presented below.

Method 1: Synthesis from Butanoyl Chloride and Methylamine

This method involves the nucleophilic acyl substitution of butanoyl chloride with methylamine. It is a rapid and often high-yielding reaction.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve methylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine or pyridine (1.1 equivalents), is typically added to neutralize the HCl byproduct.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add butanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Expected Yield: 80-95%

Method 2: Synthesis from Butyric Acid and Methylamine using a Coupling Agent

This method facilitates the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need to prepare the acyl chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent used for this purpose, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of butyric acid (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.1 equivalents) and EDC (1.1 equivalents).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add methylamine (1.0 equivalent) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Expected Yield: 70-90%

Data Summary

| Method | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Butanoyl chloride, Methylamine | Triethylamine | Dichloromethane | 80-95 | >98 |

| 2 | Butyric acid, Methylamine | EDC, HOBt, DIPEA | Dichloromethane | 70-90 | >98 |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.5-6.0 (br s, 1H, NH), 2.79 (d, J=4.8 Hz, 3H, N-CH₃), 2.14 (t, J=7.6 Hz, 2H, -COCH₂-), 1.64 (sextet, J=7.6 Hz, 2H, -CH₂CH₂CO-), 0.93 (t, J=7.6 Hz, 3H, -CH₃).

¹³C NMR Spectroscopy

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 173.8 (C=O), 36.1 (-COCH₂-), 26.3 (N-CH₃), 19.1 (-CH₂CH₂CO-), 13.7 (-CH₃).

Infrared (IR) Spectroscopy

-

IR (neat, cm⁻¹): 3300-3270 (N-H stretch, secondary amide), 2960-2870 (C-H stretch, alkyl), 1640 (C=O stretch, amide I band), 1550 (N-H bend, amide II band).[3]

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the logical flow of the synthetic procedures.

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Caption: Workflow for the synthesis of this compound via the coupling agent method.

References

N-Methylbutyramide: A Versatile Polar Aprotic Solvent for Research and Development

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N-Methylbutyramide, a secondary amide with the chemical formula C₅H₁₁NO, is emerging as a promising polar aprotic solvent for a variety of applications in chemical synthesis and drug development. Its unique combination of polarity, hydrogen bonding capability, and a relatively high boiling point makes it a valuable alternative to conventional solvents, offering potential advantages in reaction kinetics, solubility, and process safety.

This compound consists of a butyl group attached to a planar amide functional group with a methyl substituent on the nitrogen atom. This structure imparts significant polarity to the molecule, enabling it to dissolve a range of polar organic compounds and inorganic salts. While capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O), its aprotic nature in certain contexts makes it suitable for reactions sensitive to protic solvents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 210.8 °C (at 760 mmHg) | [2] |

| Melting Point | -11 °C | |

| Density | 0.864 ± 0.06 g/cm³ | [2] |

| Flash Point | 108.3 °C | [2] |

| Vapor Pressure | 0.189 mmHg at 25°C | [2] |

| Solubility | Soluble in polar solvents including water and alcohols. | [2] |

Applications in Organic Synthesis

The polarity and high boiling point of this compound make it an excellent solvent for a variety of organic reactions, particularly those requiring elevated temperatures.[2] Its ability to dissolve a wide range of reactants and reagents can lead to improved reaction rates and yields.

Nucleophilic Substitution Reactions

This compound can serve as a suitable medium for nucleophilic substitution reactions (SN1 and SN2). Its polar nature can help to stabilize charged intermediates and transition states, potentially accelerating reaction rates.

Experimental Protocols

General Procedure for a Nucleophilic Substitution Reaction using this compound as a Solvent

Objective: To provide a general protocol for conducting a nucleophilic substitution reaction where this compound is used as the solvent.

Materials:

-

This compound (solvent)

-

Substrate (e.g., an alkyl halide)

-

Nucleophile (e.g., a sodium salt)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

Condenser

-

Inert gas supply (e.g., nitrogen or argon), if required

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Protocol:

-

Solvent Preparation: Ensure the this compound is dry and of appropriate purity for the intended reaction. If necessary, distill or dry the solvent using standard laboratory procedures.

-

Reaction Setup: Assemble the reaction apparatus, including the reaction vessel, magnetic stirrer, condenser, and thermometer. If the reaction is air or moisture-sensitive, flush the apparatus with an inert gas.

-

Charging Reactants: To the reaction vessel, add the substrate and the nucleophile.

-

Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and to achieve the desired reaction concentration.

-

Reaction Conditions:

-

Commence stirring to ensure a homogeneous mixture.

-

If heating is required, raise the temperature to the desired setpoint using the heating mantle or oil bath.[2]

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, LC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction mixture appropriately (e.g., by adding water or an aqueous solution).

-

Transfer the mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and/or brine to remove this compound and any inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the extraction solvent.

-

Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

-

-

Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Applications in Drug Development

The amide functionality is a common structural motif in many pharmaceutical compounds due to its metabolic stability and ability to participate in hydrogen bonding with biological targets.[2] While this compound itself is not typically an active pharmaceutical ingredient, its properties as a solvent can be advantageous in the synthesis and formulation of drug substances.

Drug Formulation